
3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The synthesis of piperidine-containing compounds, like this one, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The molecular weight of “3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is 292.295.
Aplicaciones Científicas De Investigación
Imidazolidine Derivatives in Chemosensitization
- Study : Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA
- Findings : This study evaluated a series of imidazolidine derivatives for their ability to enhance the effectiveness of antibiotics against Gram-positive Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). The research suggested that certain derivatives could potentially increase the efficacy of β-lactam antibiotics and ciprofloxacin against resistant strains (Matys et al., 2015).
- Study : Molecular design, synthesis, and hypoglycemic activity of a series of thiazolidine-2,4-diones
- Findings : A series of imidazopyridine thiazolidine-2,4-diones, designed as analogues of the hypoglycemic compound rosiglitazone, showed promising results in affecting insulin-induced adipocyte differentiation and hypoglycemic activity in genetically diabetic mice (Oguchi et al., 2000).
- Study : Synthesis and antimicrobial activity of thiazolidine-2,4-diones derivatives
- Findings : This study synthesized a series of thiazolidine-2,4-diones derivatives, which displayed good antibacterial activity against gram-positive bacteria and excellent antifungal activity. They were found to be effective against fungi such as Aspergillus niger and A. flavus (Prakash et al., 2011).
- Study : Dihydropiperazine neonicotinoid compounds: Synthesis and insecticidal activity
- Findings : The study explored the insecticidal potential of dihydropiperazine derivatives, demonstrating their effectiveness as a bioisosteric replacement for imidazolidine in neonicotinoid compounds. This research could lead to the development of new insecticides (Samaritoni et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-6-10(15-21-8)12(19)16-4-2-9(3-5-16)17-11(18)7-14-13(17)20/h6,9H,2-5,7H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHUWNUZNYUZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

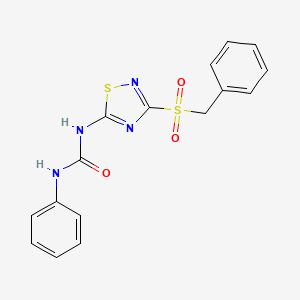
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510277.png)
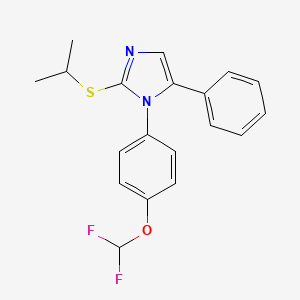
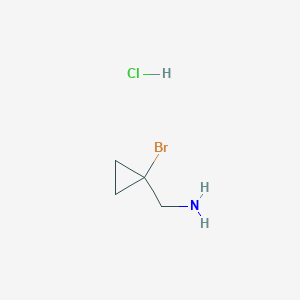
![Cyclopentanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B2510280.png)
![1-(4-ethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510281.png)
![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2510286.png)
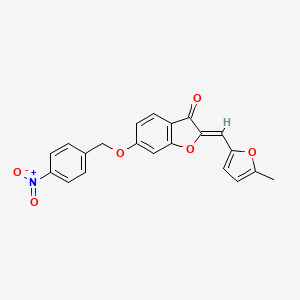
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)

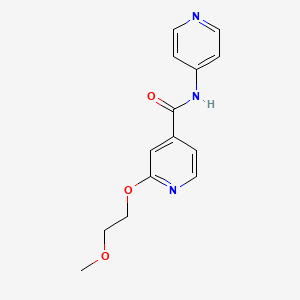
![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)
